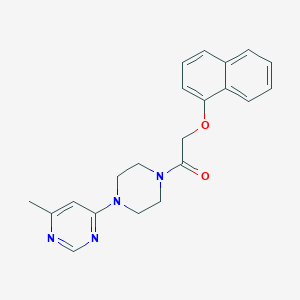
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone , often referred to in literature as a piperazine derivative, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine ring, a pyrimidine moiety, and a naphthalene group. The molecular formula is C19H22N4O, with a molecular weight of approximately 318.41 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antidepressant Activity
Research indicates that compounds with similar structural motifs exhibit significant interactions with serotonin receptors, particularly the 5-HT(1A) receptor. A study demonstrated that piperazine derivatives could act as agonists at these receptors, promoting antidepressant effects through enhanced serotonergic signaling .
2. Anti-cancer Properties
Piperazine derivatives have been investigated for their anti-cancer potential. For instance, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown promise in inhibiting cancer cell proliferation. The compound may exhibit similar properties through its interaction with PARP enzymes, potentially leading to increased apoptosis in cancer cells .
3. Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological effects. Studies on related compounds have shown modulation of neurotransmitter systems, which could translate into therapeutic applications for neurodegenerative diseases .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Receptor Binding : The piperazine and pyrimidine components are known to facilitate binding to various neurotransmitter receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, such as PARP, which plays a crucial role in DNA repair mechanisms.
- Signal Transduction Modulation : By influencing G-protein coupled receptor pathways, the compound may alter intracellular signaling cascades leading to therapeutic effects.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | 5-HT(1A) Agonism | |
| Anti-cancer | PARP Inhibition | |
| Neuropharmacological | Neurotransmitter Modulation |
Case Studies
Several studies highlight the biological activity of similar compounds:
- Study on Antidepressant Effects :
- Cancer Cell Line Assays :
- Neuroprotective Effects :
特性
IUPAC Name |
1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-naphthalen-1-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16-13-20(23-15-22-16)24-9-11-25(12-10-24)21(26)14-27-19-8-4-6-17-5-2-3-7-18(17)19/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJBIMLXYKQCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














